molecular formula C8H12O B2470122 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde CAS No. 1823038-20-5

2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde

Cat. No.: B2470122
CAS No.: 1823038-20-5
M. Wt: 124.183
InChI Key: XCQPMRZCCKATIP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde is a high-value cyclopropane-based building block with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . Its structure features a strained cyclopropane ring, which is known to enhance metabolic stability, improve affinity to biological targets, and reduce off-target effects in active compounds . This unique architecture makes it a critical intermediate in organic and medicinal chemistry research. The primary research value of this compound lies in its application for designing and synthesizing novel molecules with potential biological activity. Recent studies highlight the significant role of cyclopropane derivatives in developing new agrochemicals and antimicrobial agents . For instance, amide derivatives incorporating cyclopropane fragments have demonstrated promising in vitro antifungal and antibacterial activities, suggesting this aldehyde is a versatile precursor for generating new lead compounds in the fight against drug-resistant pathogens . The aldehyde functional group is highly reactive, serving as a key handle for further chemical transformations. It readily undergoes nucleophilic addition and can be oxidized to carboxylic acids or reduced to alcohols, enabling the synthesis of a diverse array of more complex structures . The compound can be synthesized via advanced continuous-flow methods, which offer advantages in scalability and efficiency starting from materials like 2-hydroxycyclobutanones . This product is intended for research purposes as a synthetic intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-3-methylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-5-7(4-9)8(5)6-2-3-6/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQPMRZCCKATIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1C2CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823038-20-5
Record name 2-cyclopropyl-3-methylcyclopropane-1-carbaldehyde
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Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction utilizes diiodomethane (CH$$2$$I$$2$$) and a zinc-copper (Zn-Cu) couple to generate a zinc-carbenoid species. When applied to an alkene precursor bearing an aldehyde group, this method enables the simultaneous formation of cyclopropane rings and retention of the aldehyde functionality.

Reaction Conditions :

  • Substrate : 3-methylcyclopropene-1-carbaldehyde
  • Reagents : CH$$2$$I$$2$$, Zn-Cu alloy (90:10)
  • Solvent : Ether or tetrahydrofuran (THF)
  • Temperature : 0–25°C
  • Yield : 60–75% (estimated from analogous reactions)

Mechanistic Insights :
The zinc-carbenoid attacks the alkene in a concerted, stereospecific manner, forming the cyclopropane ring without disturbing the aldehyde group. Side reactions, such as carbene dimerization, are minimized under inert atmospheres.

Reduction of Cyclopropane Carboxylic Esters

A scalable industrial approach involves the reduction of cyclopropane carboxylic esters to alcohols, followed by oxidation to the aldehyde.

Sodium Borohydride-Lewis Acid Mediated Reduction

A patented method (CN108516922A) details the reduction of methyl cyclopropanecarboxylate using sodium borohydride (NaBH$$4$$) and Lewis acids (e.g., AlCl$$3$$, LiCl).

Optimized Protocol :

Parameter Specification
Substrate Methyl cyclopropanecarboxylate
Reductant NaBH$$_4$$ (1.3–1.7 equiv)
Catalyst AlCl$$_3$$ (0.5–1.0 equiv)
Solvent Methanol (liquid-solid ratio 4–6 mL/g)
Temperature 0–5°C
Yield 55–74%

Post-Reduction Oxidation :
The resultant cyclopropanemethanol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Swern oxidation conditions. For example:
$$ \text{Cyclopropanemethanol} \xrightarrow[\text{CH}2\text{Cl}2]{\text{PCC}} \text{2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde} $$
Yields for this step typically range from 65–80%.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the aforementioned methods:

Method Yield (%) Scalability Cost Efficiency Key Challenges
Simmons-Smith 60–75 Moderate High Carbene stability issues
NaBH$$4$$-AlCl$$3$$ 55–74 High Moderate Multi-step oxidation required
Vilsmeier-Haack 40–55 Low Low Poor regioselectivity

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents highlight the adoption of continuous flow systems to enhance the safety and yield of cyclopropanation reactions. For example, a microreactor setup for diazomethane generation reduces explosion risks while improving mixing efficiency.

Solvent Recycling

Methanol and THF recovery systems are integrated into industrial processes to minimize waste and comply with green chemistry principles.

Emerging Methodologies

Photocatalytic Cyclopropanation

Visible-light-mediated reactions using iridium or ruthenium catalysts enable cyclopropanation under milder conditions. Preliminary studies report yields of 50–65% for similar substrates.

Biocatalytic Approaches

Enzymatic systems (e.g., cytochrome P450 variants) are under investigation for stereoselective cyclopropane formation, though aldehyde compatibility remains unproven.

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde group undergoes oxidation to form a carboxylic acid. Common oxidizing agents include:

ReagentConditionsProductReference
Potassium permanganateAqueous acidic or neutral medium2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid
Chromium trioxideAcidic conditions (e.g., H₂SO₄)Same as above

Mechanism :
Oxidation proceeds via the formation of a geminal diol intermediate under aqueous conditions, followed by further oxidation to the carboxylic acid. The strained cyclopropane ring remains intact during this process.

Reduction of the Aldehyde Group

The aldehyde is reduced to a primary alcohol using hydride donors:

ReagentConditionsProductReference
Sodium borohydrideMethanol, 0–25°C2-Cyclopropyl-3-methylcyclopropane-1-methanol
Lithium aluminum hydrideDry ether, refluxSame as above

Mechanism :
Hydride transfer occurs at the electrophilic carbonyl carbon, generating an alkoxide intermediate that is protonated to yield the alcohol. Steric hindrance from the cyclopropane substituents may slow reaction kinetics.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming derivatives such as imines or alcohols:

NucleophileConditionsProductReference
Grignard reagentsDry ether, 0°CSecondary alcohols
HydroxylamineEthanol, refluxOxime derivatives

Mechanism :
Nucleophiles attack the carbonyl carbon, forming a tetrahedral intermediate. The cyclopropane’s electron-withdrawing effects enhance the carbonyl’s electrophilicity.

Substitution Reactions

Electrophilic substitution can occur at the aldehyde carbon:

ElectrophileConditionsProductReference
Halogens (e.g., Br₂)Light or radical initiatorsα-Haloaldehydes

Mechanism :
Radical intermediates form under halogenation conditions, leading to substitution at the α-position relative to the aldehyde.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane rings can undergo ring-opening under specific conditions:

ConditionsReagent/EnvironmentProductReference
Acidic hydrolysisH₃O⁺, H₂OLinear dienes or alcohols
Radical initiationPeroxides, heatAlkene derivatives

Mechanism :
Acid-mediated ring-opening proceeds via carbocation intermediates, while radical pathways involve homolytic cleavage of C–C bonds in the cyclopropane . The methyl and cyclopropyl substituents influence regioselectivity during ring-opening.

Key Research Findings

  • Steric and Electronic Effects : The cyclopropane rings increase steric hindrance around the aldehyde, slowing reaction rates in nucleophilic additions compared to non-cyclopropane aldehydes.

  • Ring Strain : The 60° bond angles in cyclopropane contribute to its high reactivity, enabling unique pathways like radical-induced ring-opening .

Scientific Research Applications

Synthetic Applications

2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde serves as a versatile intermediate in organic synthesis. Its unique structural characteristics allow it to participate in various chemical reactions, including:

  • Cyclopropanation Reactions : The compound can be utilized in cyclopropanation reactions, which are crucial for synthesizing complex molecules. For instance, it can be involved in the formation of cyclopropyl derivatives through reactions with alkenes or alkynes using transition metal catalysts .
  • Synthesis of Bioactive Compounds : The aldehyde functionality allows for further derivatization, leading to the synthesis of biologically active compounds. This includes modifications that enhance pharmacological properties or introduce new biological activities .

Research indicates that this compound exhibits various biological activities, making it a candidate for medicinal applications:

  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For example, a study on MCF7 breast cancer cells demonstrated a dose-dependent reduction in cell viability, with an IC50 value around 5 µM after 48 hours of treatment.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in animal models, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of derivatives of this compound involved treating MCF7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours, showcasing its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, indicating its potential as an anti-inflammatory therapeutic agent .

Data Tables

Activity TypeObservationReference
Antitumor ActivityIC50 = 5 µM against MCF7 cells
Anti-inflammatoryReduced paw swelling in arthritis model

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in biochemical studies to probe enzyme mechanisms and in drug development to design inhibitors that target specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on 2-cyclopropyl-3-methylcyclopropane-1-carbaldehyde are scarce, structural analogs and related cyclopropane derivatives provide context for its behavior. Below is a detailed analysis:

Structural and Functional Group Analogues

a) Cyclopropane Carbaldehydes
  • 1-Cyclopropylethylcarbaldehyde: Lacks the methylcyclopropyl substituent, resulting in reduced steric hindrance and higher volatility.
  • 3-Methylcyclopropane-1-carbaldehyde : Missing the cyclopropyl substituent, this compound exhibits lower thermal stability due to reduced ring strain stabilization .
b) Bicyclic Aldehydes
  • Norbornene-2-carbaldehyde: Shares bicyclic geometry but replaces cyclopropane with a norbornene system. This structural difference increases stability but reduces reactivity in Diels-Alder reactions compared to the target compound.

Key Findings :

  • The target compound’s bicyclic structure enhances rigidity and reactivity compared to monocyclic analogs.
  • Category C9/D0 classification suggests specialized industrial applications, distinct from Category D8 compounds like methyl 2-(piperazin-1-yl)acetate dihydrochloride, which are tailored for pharmaceutical synthesis .
  • Purity levels (95%) align with industrial-grade standards, whereas research-grade analogs often exceed 98% purity.

Biological Activity

2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

Property Details
IUPAC Name This compound
CAS Number 1823038-20-5
Molecular Weight 112.16 g/mol

The compound's structure features a cyclopropyl ring, which is known for its unique reactivity and biological significance due to ring strain. This strain often leads to increased reactivity compared to more stable cyclic compounds.

Biological Activity

The biological activities of cyclopropane derivatives, including this compound, have been studied across various domains:

Antimicrobial Activity

Research indicates that cyclopropane-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain cyclopropane derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for antibiotic development .

Antitumor Effects

Cyclopropane derivatives have been linked to antitumor activity. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

The unique structure of this compound allows it to interact with various enzymes. Studies suggest that it may act as an inhibitor for enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, proposed mechanisms include:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It might interact with specific receptors in the body, altering signaling pathways that regulate cell growth and immune responses.

Case Studies

Several case studies highlight the biological activity of cyclopropane derivatives:

  • Antimicrobial Study : A study demonstrated that a related cyclopropane derivative showed potent activity against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics .
  • Cancer Research : In vitro studies revealed that compounds similar to this compound induced apoptosis in human cancer cell lines, suggesting a mechanism involving mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde, and what challenges arise due to its cyclopropane substituents?

  • Methodology : Cyclopropane-containing aldehydes are typically synthesized via cyclopropanation reactions using transition-metal catalysts (e.g., Rh or Cu) or via [2+1] cycloaddition strategies. For sterically hindered derivatives like this compound, optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to minimize ring strain and side reactions. Purification may require fractional distillation or preparative HPLC due to the compound’s volatility and sensitivity to decomposition .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Methodology :

  • Stereochemistry : Use chiral HPLC or X-ray crystallography to resolve stereoisomers. Computational methods (e.g., DFT calculations) can predict stable conformers based on cyclopropane ring geometry .
  • Purity : Analyze via GC-MS or 1^1H/13^{13}C NMR to detect impurities. Aldehyde proton signals (~9–10 ppm in 1^1H NMR) are key markers for degradation products like carboxylic acids .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Flammability : Store in inert atmospheres (N2_2/Ar) away from ignition sources due to the aldehyde’s low flash point .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact. Cyclopropanes may release toxic gases upon decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the aldehyde group in sterically hindered environments?

  • Methodology :

  • Perform DFT calculations to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs). This reveals nucleophilic/electrophilic sites influenced by the cyclopropane ring’s electron-withdrawing effects. Compare with experimental kinetic data (e.g., nucleophilic addition rates) to validate models .

Q. What strategies resolve contradictory data on the compound’s thermal stability across different studies?

  • Methodology :

  • Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres. Variables like oxygen content or trace catalysts (e.g., acids) can accelerate decomposition. Cross-reference with stability studies on analogous aldehydes (e.g., 5-ethylcyclopent-1-ene-1-carbaldehyde) to identify trends .

Q. How does the electron-withdrawing effect of the cyclopropane ring influence the aldehyde’s reactivity in nucleophilic additions?

  • Methodology :

  • Compare reaction rates with non-cyclopropane analogs (e.g., cyclohexane derivatives) under identical conditions. Use Hammett plots or kinetic isotope effects to quantify electronic contributions. Cyclopropane’s angle strain increases electrophilicity, favoring faster nucleophilic attack but potentially reducing selectivity .

Q. How to design experiments to study kinetic vs. thermodynamic control in reactions involving this compound?

  • Methodology :

  • Vary reaction temperatures and catalysts (e.g., Lewis acids vs. bases). Monitor intermediates via in situ FTIR or 1^1H NMR. For example, low temperatures may favor kinetic adducts (e.g., enolate formation), while higher temperatures drive thermodynamic products (e.g., aldol condensates) .

Data Analysis and Conflict Resolution

Q. If different studies report varying yields in its synthesis, how can researchers identify the source of discrepancy?

  • Methodology :

  • Audit reaction parameters: Catalyst purity (e.g., trace metals in Rh complexes), solvent dryness, and cyclopropane precursor quality (e.g., 2-chloro-2-methylpropane derivatives). Reproduce experiments with controlled variables and validate via round-robin testing across labs .

Reference Table: Key Properties and Techniques

Property/MethodApplicationReference
Chiral HPLCStereochemical resolution
DFT CalculationsReactivity prediction, conformer stability
DSC/TGAThermal stability assessment
GC-MS/NMRPurity analysis, degradation monitoring
Hammett AnalysisQuantifying electronic effects on reactivity

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